Cas no 2228667-17-0 (1-(but-3-yn-1-yl)-2-methylcyclopropane)
1-(but-3-yn-1-yl)-2-methylcyclopropane Chemical and Physical Properties
Names and Identifiers
-
- 1-(but-3-yn-1-yl)-2-methylcyclopropane
- EN300-1745346
- 2228667-17-0
-
- Inchi: 1S/C8H12/c1-3-4-5-8-6-7(8)2/h1,7-8H,4-6H2,2H3
- InChI Key: WPHQDVRETUKWMZ-UHFFFAOYSA-N
- SMILES: C1(CCC#C)CC1C
Computed Properties
- Exact Mass: 108.093900383g/mol
- Monoisotopic Mass: 108.093900383g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 115
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 0Ų
1-(but-3-yn-1-yl)-2-methylcyclopropane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745346-0.05g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 0.05g |
$1247.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-0.1g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 0.1g |
$1307.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-0.25g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 0.25g |
$1366.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-0.5g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 0.5g |
$1426.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-1.0g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 1g |
$1485.0 | 2023-06-03 | ||
| Enamine | EN300-1745346-2.5g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 2.5g |
$2912.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-5.0g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 5g |
$4309.0 | 2023-06-03 | ||
| Enamine | EN300-1745346-10.0g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 10g |
$6390.0 | 2023-06-03 | ||
| Enamine | EN300-1745346-1g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 1g |
$1485.0 | 2023-09-20 | ||
| Enamine | EN300-1745346-5g |
1-(but-3-yn-1-yl)-2-methylcyclopropane |
2228667-17-0 | 5g |
$4309.0 | 2023-09-20 |
1-(but-3-yn-1-yl)-2-methylcyclopropane Related Literature
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 1-(but-3-yn-1-yl)-2-methylcyclopropane
Research Briefing on 1-(but-3-yn-1-yl)-2-methylcyclopropane (CAS: 2228667-17-0) in Chemical Biology and Pharmaceutical Applications
The compound 1-(but-3-yn-1-yl)-2-methylcyclopropane (CAS: 2228667-17-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the role of 1-(but-3-yn-1-yl)-2-methylcyclopropane as a versatile building block in organic synthesis. Its strained cyclopropane ring and terminal alkyne functionality make it an attractive candidate for click chemistry applications, particularly in the development of novel bioconjugates and probes for biological systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid assembly of complex molecular architectures with high selectivity.
In the context of drug discovery, researchers have explored the pharmacological properties of derivatives of 1-(but-3-yn-1-yl)-2-methylcyclopropane. Preliminary in vitro assays indicate that certain analogs exhibit promising activity against a range of biological targets, including enzymes involved in inflammatory pathways and cancer progression. For instance, a derivative incorporating this scaffold showed inhibitory effects on cyclooxygenase-2 (COX-2) with an IC50 value of 0.8 μM, suggesting potential as a lead compound for anti-inflammatory drug development.
The metabolic stability and pharmacokinetic profile of 1-(but-3-yn-1-yl)-2-methylcyclopropane derivatives have also been investigated. A recent pharmacokinetic study in rodent models revealed that these compounds exhibit favorable oral bioavailability and moderate half-lives, making them suitable candidates for further optimization. However, challenges remain in improving their selectivity and reducing off-target effects, which are currently areas of active research.
Beyond its pharmaceutical applications, this compound has found use in chemical biology as a tool for studying protein-ligand interactions. Its alkyne moiety allows for facile labeling with fluorescent tags or affinity probes, enabling researchers to track its distribution and binding partners in cellular systems. A 2024 study in ACS Chemical Biology utilized this approach to map the interaction network of a previously uncharacterized membrane protein, providing new insights into its biological function.
Looking ahead, the unique properties of 1-(but-3-yn-1-yl)-2-methylcyclopropane position it as a valuable scaffold for diverse applications in medicinal chemistry and chemical biology. Ongoing research efforts are focused on expanding its utility through structural modifications and exploring its potential in targeted drug delivery systems. As these investigations progress, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and research tools.
2228667-17-0 (1-(but-3-yn-1-yl)-2-methylcyclopropane) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)